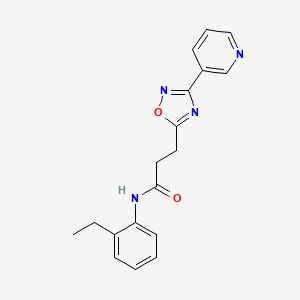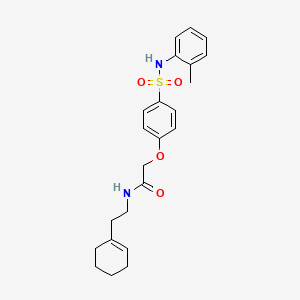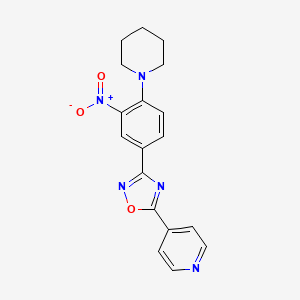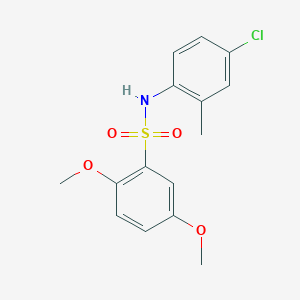
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as DMQD, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DMQD is a benzamide derivative that has been synthesized using various methods, including the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions. This compound has shown promising results in various research applications, including its use as a fluorescent probe for cellular imaging and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide was shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition led to the upregulation of various genes involved in the regulation of cell cycle progression and apoptosis, making N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit HDACs and induce apoptosis in cancer cells. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have neuroprotective effects, including its ability to reduce oxidative stress and inflammation in the brain. These effects make N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its ability to selectively bind to specific targets, making it a useful tool for various research applications. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have low toxicity in vitro, making it a potential therapeutic agent for the treatment of various diseases. However, one limitation of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential therapeutic applications, including its use as a treatment for cancer and neurodegenerative diseases. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide could be further developed as a fluorescent probe for various imaging applications, including the detection of other disease-related biomolecules.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be achieved using various methods, including the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions. In one method, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide was synthesized using a palladium-catalyzed coupling reaction between 3,4-dimethylbenzoyl chloride and 2-hydroxy-7-methylquinoline in the presence of a base. The resulting intermediate was then coupled with 4-bromo-benzylamine using a Suzuki-Miyaura cross-coupling reaction to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown promising results in various research applications, including its use as a fluorescent probe for cellular imaging and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. In one study, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide was used as a fluorescent probe for the detection of amyloid-beta (Aβ) aggregates in Alzheimer's disease. The results showed that N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide was able to selectively bind to Aβ aggregates and emit strong fluorescence, making it a potential tool for the early detection of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-11-21-15-22(25(29)27-24(21)13-17)16-28(23-12-10-18(2)19(3)14-23)26(30)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXBYZDVJADQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

